N-Cyclopropyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinone derivative identified as a potent and selective inhibitor of the c-Met kinase. [] C-Met kinase plays a critical role in tumor growth and metastasis, making its inhibitors a promising target for cancer therapy. []
The synthesis of N-Cyclopropyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as EMD 1204831, originates from an initial high-throughput screening (HTS) hit compound: 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate. [] This initial hit, a thiadiazinone derivative, displayed promising inhibitory activity against c-Met kinase. [] Subsequent optimization efforts, driven by structure-activity relationship (SAR) studies and guided by X-ray crystallography data, led to the development of EMD 1204831. []
The co-crystal structure of an early thiadiazinone analog of EMD 1204831 with c-Met kinase provided crucial insights into its binding mode. [] Although the exact structure of EMD 1204831 hasn't been revealed in the provided abstracts, its structural similarities to the thiadiazinone analog suggest a similar binding mode, characterized by:
EMD 1204831 functions as a selective ATP-competitive inhibitor of the c-Met kinase. [] This implies that it binds to the ATP-binding site of c-Met, preventing ATP from binding and thus blocking the kinase activity. [] By inhibiting c-Met kinase, EMD 1204831 disrupts downstream signaling pathways involved in tumor cell proliferation, survival, and metastasis. []
EMD 1204831 has demonstrated potent anti-tumor activity in various preclinical cancer models, including: []
EMD 1204831's in vivo efficacy is further supported by: []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3